molecular formula C17H17Cl2N3O B10966426 N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide

N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10966426
M. Wt: 350.2 g/mol
InChI Key: MRQLEVOUDMOEIL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a phenyl group, along with a carboxamide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with 4-phenylpiperazine. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce the compound to its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl groups or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like H₂/Pd, and nucleophiles like sodium hydroxide (NaOH). Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research and industrial applications. Its structure also provides distinct biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C17H17Cl2N3O

Molecular Weight

350.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C17H17Cl2N3O/c18-15-7-6-13(12-16(15)19)20-17(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,23)

InChI Key

MRQLEVOUDMOEIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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